3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride
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Overview
Description
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a naphthalene moiety, and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Formation of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with 3-chloropropan-1-amine under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-morpholin-4-yl-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-morpholin-4-yl-N-(benzyl)propan-1-amine: Similar structure with a benzyl group.
Uniqueness
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where the naphthalene group plays a crucial role.
Properties
IUPAC Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20;;/h1-3,5-8,19H,4,9-15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXPKOAJYTMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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